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Compound of Interest

Methyl 2-bromo-3-
Compound Name:
methoxypropanoate

Cat. No.: B1584128

Abstract and Introduction

Methyl 2-bromo-3-methoxypropanoate (CAS No. 27704-96-7) is a key halogenated ester
intermediate utilized in the synthesis of complex organic molecules, including
immunoregulatory agents and other pharmacologically active compounds.[1][2] Its bifunctional
nature, possessing both an electrophilic bromine center and a methyl ester, makes it a versatile
building block. However, these same reactive sites necessitate rigorous analytical
characterization to ensure identity, purity, and stability, which are critical parameters for
reproducible downstream synthesis and regulatory compliance.

This guide provides a multi-technique approach for the comprehensive analysis of Methyl 2-
bromo-3-methoxypropanoate. We move beyond simple data reporting to explain the
causality behind methodological choices, offering field-proven insights into spectral
interpretation and chromatographic strategy. The protocols herein are designed to be self-
validating, leveraging the unique chemical properties of the analyte to provide unambiguous
characterization.

Table 1: Physicochemical Properties of Methyl 2-bromo-3-methoxypropanoate
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Property Value Source
CAS Number 27704-96-7 [3]
Chemical Formula CsHoBroOs

Molecular Weight 197.03 g/mol Calculated
Physical Form Liquid

Storage Conditions Sealed in dry, 2-8°C

methyl 2-bromo-3-
IUPAC Name
methoxypropanoate

The Analytical Strategy: A Complementary Workflow

No single analytical technique can provide a complete picture of a reactive intermediate. A
robust characterization relies on the synergistic use of multiple orthogonal methods.
Spectroscopic techniques (NMR, MS, IR) confirm the molecular structure, while
chromatography assesses purity and quantifies impurities.
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Caption: Integrated workflow for the characterization of Methyl 2-bromo-3-
methoxypropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Tool
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NMR spectroscopy is the cornerstone for unambiguous structure determination. Both *H and
13C NMR provide detailed information about the carbon-hydrogen framework and the chemical

environment of each nucleus.

Expertise & Rationale

For a molecule like Methyl 2-bromo-3-methoxypropanoate, *H NMR is invaluable. We
anticipate four distinct signals corresponding to the two different methyl groups, the methylene
(-CHz2-) group, and the methine (-CH-) group. The chemical shifts are influenced by the
electronegativity of adjacent atoms (Oxygen and Bromine), and the coupling patterns (spin-spin
splitting) reveal which protons are neighbors, confirming the connectivity. 13C NMR
complements this by confirming the number of unique carbon environments.

Predicted NMR Data

The following tables summarize the expected chemical shifts in a standard solvent like
deuterochloroform (CDCls).

Table 2: Predicted 'H NMR Spectral Data (400 MHz, CDCIs)
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

Deshielded by
adjacent
electronegative
Doublet of Br and ester
~4.40 1H H-2 (-CHBr) )
Doublets (dd) carbonyl. Split by
the two non-
equivalent H-3

protons.

Diastereotopic
proton,
deshielded by
Doublet of
~3.85 1H H-3a (-CH20-) ether oxygen.
Doublets (dd) )
Split by H-2 and
geminal proton
H-3b.

Ester methyl
protons, typically
) appear in this
~3.78 Singlet 3H -COOCH:s _
region. No
adjacent protons,

hence a singlet.

Diastereotopic
proton,
deshielded by
Doublet of
~3.70 1H H-3b (-CH20-) ether oxygen.
Doublets (dd) )
Split by H-2 and
geminal proton
H-3a.

Ether methyl
' protons. No
~3.40 Singlet 3H -OCHs ]
adjacent protons,

hence a singlet.
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Table 3: Predicted 3C NMR Spectral Data (100 MHz, CDCls)

Chemical Shift (6, ppm) Assignment Rationale
Ester carbonyl carbon, highly
~ 168.5 C-1(C=0) .
deshielded.
Carbon attached to ether
~72.0 C-3 (-CHz20-)
oxygen.
~59.0 -OCHs (ether) Ether methyl carbon.
~53.0 -COOCHs (ester) Ester methyl carbon.
Carbon attached to bromine,
~45.0 C-2 (-CHBr)

deshielded.

Step-by-Step Protocol: NMR Analysis

o Sample Preparation: Accurately weigh 5-10 mg of Methyl 2-bromo-3-methoxypropanoate
into an NMR tube.

» Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

» Homogenization: Cap the tube and invert several times to ensure the sample is fully
dissolved and the solution is homogeneous.

e Instrument Setup:
o Acquire spectra on a 400 MHz (or higher) spectrometer.
o Lock the spectrometer on the deuterium signal of CDCls.
o Shim the magnetic field to achieve optimal resolution.

e 'H NMR Acquisition:

o Acquire data using a standard pulse program.
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o Use a spectral width of approximately 12 ppm, centered around 6 ppm.
o Employ a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

o Accumulate 8-16 scans for a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire data using a proton-decoupled pulse program (e.g., zgpg30).
o Use a spectral width of approximately 220 ppm.

o Alonger relaxation delay and a higher number of scans (e.g., 512 or more) will be
necessary due to the lower natural abundance and sensitivity of the 13C nucleus.

» Data Processing:

(¢]

Apply Fourier transformation to the acquired FIDs.

[¢]

Phase the spectra and perform baseline correction.

[¢]

Calibrate the *H spectrum to the TMS signal at 0.00 ppm and the 3C spectrum to the
CDCls solvent peak at 77.16 ppm.

[e]

Integrate the *H signals and analyze the chemical shifts and coupling patterns to confirm
the structure.

Mass Spectrometry (MS): Confirming Molecular
Weight and Elemental Composition

Mass spectrometry is essential for confirming the molecular weight and provides a powerful
"self-validating" feature for halogenated compounds.

Expertise & Rationale

The most critical diagnostic feature in the mass spectrum of Methyl 2-bromo-3-
methoxypropanoate is the isotopic signature of bromine. Bromine has two stable isotopes,
79Br and 81Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in
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two molecular ion peaks ([M]* and [M+2]*) of almost identical intensity, separated by 2 m/z
units. This pattern is an unmistakable confirmation of the presence of a single bromine atom in
the molecule. High-resolution mass spectrometry (HRMS) can further confirm the elemental
formula by providing a highly accurate mass measurement.[4]

Step-by-Step Protocol: LC-MS Analysis

This protocol is suitable for confirming identity and assessing purity.

o Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute
this stock to a final concentration of 1-10 pg/mL using a 50:50 mixture of acetonitrile and
water.

¢ Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or
Orbitrap for HRMS, or a single quadrupole for nominal mass).[2]

¢ HPLC Conditions:

[¢]

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 pm).
o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-
equilibrate.

o Flow Rate: 0.4 mL/min.
o Column Temperature: 40 °C.
o Injection Volume: 2 pL.

e Mass Spectrometry Conditions:

o lonization Mode: Electrospray lonization, Positive (ESI+). The molecule may form adducts
like [M+H]*, [M+Na]*, or [M+NHa]*.
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[e]

Scan Range: m/z 50-500.

o

Capillary Voltage: 3.5 kV.

[¢]

Source Temperature: 120 °C.

o

Desolvation Temperature: 350 °C.

o Data Analysis:
o Examine the total ion chromatogram (TIC) for the main analyte peak.
o Extract the mass spectrum for this peak.

o Look for the characteristic isotopic pattern of a monobrominated compound: two peaks of
nearly equal height separated by 2 m/z (e.g., for the [M+Na]* adduct, look for peaks
around m/z 220.97 and 222.97).

o For HRMS data, verify that the measured mass of the molecular ion is within 5 ppm of the
calculated exact mass.

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key
functional groups.

Expertise & Rationale

The IR spectrum provides a molecular "fingerprint." For Methyl 2-bromo-3-
methoxypropanoate, the most prominent and diagnostic absorption will be the strong carbonyl
(C=0) stretch of the ester group.[5] Additionally, characteristic C-O stretches from the ester and
ether functionalities will be present, along with aliphatic C-H stretches. The C-Br stretch occurs
at a lower frequency and can sometimes be difficult to assign definitively but its presence is
consistent with the overall spectrum.[6]

Table 4: Key IR Absorption Bands
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Wavenumber . . .
Intensity Assignment Functional Group

(cm™)

2990-2850 Medium C-H Stretch Aliphatic C-H

~ 1745 Strong C=0 Stretch Ester Carbonyl
Strong, Multiple

1300-1000 C-O Stretch Ester and Ether
Bands

~ 650 Medium-Weak C-Br Stretch Alkyl Bromide

Step-by-Step Protocol: ATR-IR Analysis

 Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically
diamond or germanium) is clean. Collect a background spectrum.

o Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal.
e Spectrum Acquisition:

o Collect the sample spectrum over the range of 4000-400 cm~1.

o Co-add 16-32 scans to achieve a good signal-to-noise ratio.
o Data Analysis:

o The resulting spectrum should be automatically ratioed against the background.

o ldentify the key absorption bands as listed in Table 4 to confirm the presence of the
expected functional groups.

Gas Chromatography (GC): Purity Assessment and
Volatile Impurity Profiling

Given its likely volatility, Gas Chromatography is an ideal method for assessing the purity of
Methyl 2-bromo-3-methoxypropanoate and separating it from starting materials or side
products.[7][8]
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Expertise & Rationale

GC separates compounds based on their boiling points and interaction with the column’s
stationary phase. For a moderately polar compound like this, a mid-polarity stationary phase
(e.q., 5% phenyl polysiloxane) is a good starting point. Flame lonization Detection (FID)
provides excellent quantitative data for purity assessment (as % area), while coupling GC to a
Mass Spectrometer (GC-MS) allows for the identification of any separated impurity peaks.

Step-by-Step Protocol: GC-FID/MS Analysis

e Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in a
suitable volatile solvent like ethyl acetate or dichloromethane.

 Instrumentation: Use a gas chromatograph equipped with a split/splitless injector and an FID
or MS detector.

» GC Conditions:
o Column: DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 pm film thickness).
o Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
o Injector Temperature: 250 °C.
o Split Ratio: 50:1 (adjust as needed for concentration).
o Oven Program:
= |nitial Temperature: 60 °C, hold for 2 minutes.
= Ramp: 10 °C/min to 280 °C.
» Final Hold: Hold at 280 °C for 5 minutes.
o Detector Temperature (FID): 300 °C.
o Data Analysis:

o Integrate all peaks in the chromatogram.
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o Calculate the purity of the main peak as a percentage of the total integrated area.

o If using GC-MS, compare the mass spectrum of any impurity peaks to a library (e.qg.,
NIST) to tentatively identify them.

Conclusion

The analytical characterization of Methyl 2-bromo-3-methoxypropanoate requires a multi-
faceted approach. By combining the definitive structural information from NMR, the molecular
weight and elemental confirmation from MS, the functional group verification from IR, and the
guantitative purity assessment from GC, researchers can build a comprehensive data package.
This ensures the material's quality, enables consistent results in drug development, and
satisfies stringent regulatory requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b1584128#analytical-methods-for-
methyl-2-bromo-3-methoxypropanoate-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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